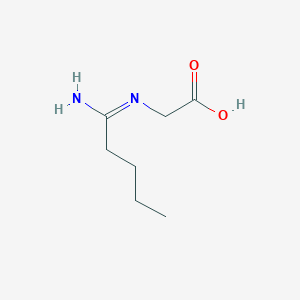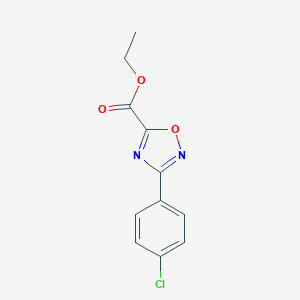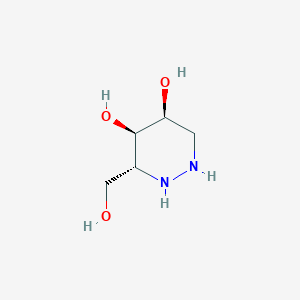
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound belongs to the class of diazinane derivatives and has a unique molecular structure that makes it a promising candidate for various research studies.
Mechanism Of Action
The mechanism of action of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. This compound has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical And Physiological Effects
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. This compound has also been found to inhibit the growth of certain tumor cells. Additionally, (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol has been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol in lab experiments is its unique molecular structure, which makes it a promising candidate for various research studies. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration range for this compound.
Future Directions
There are several future directions for the research of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol. One possible direction is to investigate its potential as a drug candidate for the treatment of inflammation and tumors. Another direction is to explore its potential as a building block for the synthesis of new materials, such as polymers and coatings. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol involves the reaction of 1,2-diaminoethane with formaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol.
Scientific Research Applications
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol has been found to have potential applications in scientific research. It can be used as a building block for the synthesis of various compounds that have biological activity. This compound can be used in the development of new drugs, as it has been found to have anti-inflammatory and antitumor properties. It can also be used in the development of new materials, such as polymers and coatings.
properties
CAS RN |
193540-75-9 |
|---|---|
Product Name |
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol |
Molecular Formula |
C5H12N2O3 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4R,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
PPPMSBCQTLJPKM-MROZADKFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES |
C1C(C(C(NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(NN1)CO)O)O |
synonyms |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5S)-rel-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



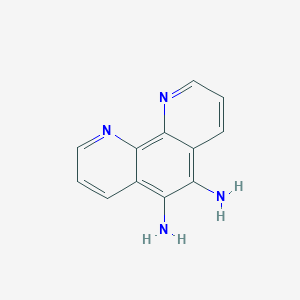
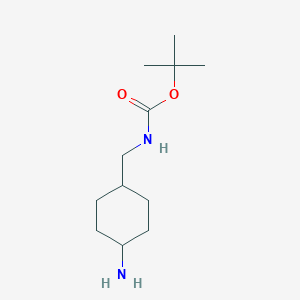
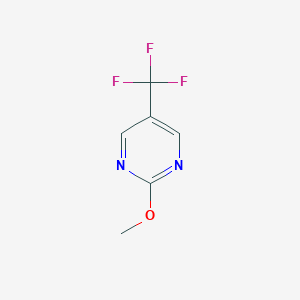
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
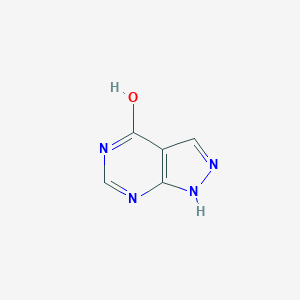
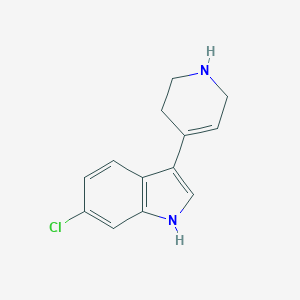
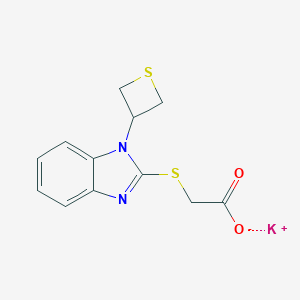
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
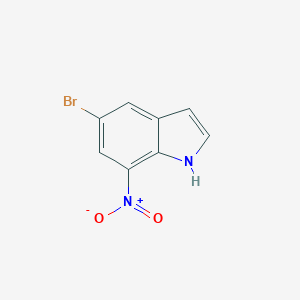
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
